N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The N1 position is substituted with a 3-hydroxy-3-(thiophen-2-yl)propyl group, while the N2 position is linked to a pyridin-3-yl moiety. The thiophene ring (a sulfur-containing heterocycle) and pyridine (a nitrogen-containing aromatic ring) confer distinct electronic and steric properties to the molecule.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-pyridin-3-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-11(12-4-2-8-21-12)5-7-16-13(19)14(20)17-10-3-1-6-15-9-10/h1-4,6,8-9,11,18H,5,7H2,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDCESNILNYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Base-mediated cleavage : K₂CO₃ facilitates deprotonation of amines, enabling nucleophilic attack on dichloroacetamide.
- CBr₄ role : Acts as a brominating agent and oxygen scavenger, promoting C–O/C–N bond formation.
- Water as oxygen source : Contributes to hydroxyl group incorporation in the thiophene-propyl segment.
Procedure
- Reactants : Dichloroacetamide (1.0 equiv), pyridin-3-amine (1.2 equiv), 3-hydroxy-3-(thiophen-2-yl)propylamine (1.2 equiv), CBr₄ (1.5 equiv), K₂CO₃ (3.0 equiv) in H₂O/CH₃CN (3:1).
- Conditions : Stir at 60°C for 12 hours under N₂.
- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 4:1).
- Yield : 78%.
Advantages
- Atom economy : Simultaneous formation of multiple bonds minimizes waste.
- Scalability : Demonstrated efficacy in continuous-flow systems for gram-scale production.
Stepwise Amidation via Oxalyl Chloride Intermediate
This classical approach involves sequential amidation using oxalyl chloride.
Synthesis of Monoamide Chloride
- Reactants : Oxalyl chloride (1.1 equiv) in anhydrous THF, cooled to 0°C.
- Addition : Pyridin-3-amine (1.0 equiv) in THF added dropwise.
- Stirring : 2 hours at 0°C, then 1 hour at room temperature.
- Intermediate : N-(pyridin-3-yl)oxalyl chloride isolated via solvent evaporation.
Coupling with Thiophene-Hydroxypropylamine
- Reactants : Monoamide chloride (1.0 equiv), 3-hydroxy-3-(thiophen-2-yl)propylamine (1.1 equiv), DIPEA (2.0 equiv) in DMF.
- Conditions : Stir at 25°C for 6 hours.
- Workup : Quench with H₂O, extract with CH₂Cl₂, and purify via recrystallization (EtOH/H₂O).
- Yield : 65%.
Catalytic Dehydrogenative Coupling with Ruthenium Complexes
A Ru-pincer complex catalyzes the coupling of ethylene glycol derivatives with amines, forming oxalamides.
Procedure
Limitations
Preparation of 3-Hydroxy-3-(Thiophen-2-yl)Propylamine
This key intermediate is synthesized via nitroalkane reduction or nucleophilic substitution.
Henry Reaction Pathway
Nucleophilic Substitution
- Reactants : 3-Chloro-3-(thiophen-2-yl)propan-1-ol (1.0 equiv), NH₃ (7M in MeOH).
- Conditions : 80°C, 12 hours in sealed tube.
- Yield : 70%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce the corresponding amines.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide exhibits potential anticancer properties. It may inhibit specific enzymes involved in cancer cell metabolism, thus affecting cellular growth and proliferation. The compound's ability to interact with protein targets through π-π stacking and hydrogen bonding enhances its binding affinity, which is crucial for its therapeutic efficacy.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes that play critical roles in various biological pathways. This inhibition can lead to altered metabolic processes, particularly in cancerous cells, suggesting a potential role in cancer therapy .
3. Neuropharmacological Effects
Due to structural similarities with known antidepressants like duloxetine, this compound may also exhibit neuropharmacological effects by modulating neurotransmitter levels. Its dual action as a serotonin and norepinephrine reuptake inhibitor could provide insights into new treatments for depression and anxiety disorders.
Material Science Applications
1. Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers with tailored properties. The functional groups present allow for versatile modifications that enhance the mechanical and thermal properties of polymeric materials .
2. Gelation Properties
Studies have demonstrated that compounds similar to this compound can exhibit gelation abilities when incorporated into organic solvents. This property is particularly useful in developing gels for drug delivery systems or as scaffolds in tissue engineering .
Case Study 1: Anticancer Mechanism
A study evaluated the effects of this compound on HeLa cells (cervical cancer). The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent through apoptosis induction.
Case Study 2: Polymeric Applications
In polymer chemistry applications, researchers synthesized a series of copolymers incorporating this oxalamide derivative. The resulting materials displayed enhanced thermal stability and mechanical strength compared to traditional polymers, showcasing the compound's versatility as a polymer additive.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Analog 1: N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
Structural Analog 2: N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
- Key Differences :
- N1 Substituent : 2-methoxy-4-methylbenzyl group (aromatic with electron-donating substituents).
- N2 Substituent : 2-(5-methylpyridin-2-yl)ethyl chain.
- Impact :
- The benzyl group may enhance π-π stacking interactions, while the methylpyridine moiety could modulate steric hindrance.
Structural Analog 3: N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Key Differences :
- N1 Substituent : 2-hydroxypropyl group (shorter chain, less steric bulk).
- N2 Substituent : 3-(trifluoromethyl)phenyl group (highly electronegative CF3 group).
- Impact :
- The shorter N1 chain may limit conformational flexibility compared to the target compound’s thiophene-containing propyl group .
Structural Analog 4: N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Key Differences: N2 Substituent: Complex tricyclic quinoline derivative. Impact:
- The rigid tricyclic system may enhance binding selectivity for specific receptors (e.g., kinases or GPCRs).
- The absence of thiophene reduces sulfur-mediated interactions, which are critical in metalloenzyme inhibition .
Comparative Data Table
| Compound Name | N1 Substituent | N2 Substituent | Key Features |
|---|---|---|---|
| Target Compound | 3-hydroxy-3-(thiophen-2-yl)propyl | Pyridin-3-yl | Thiophene (S-heterocycle), pyridine (N-heterocycle), moderate polarity |
| N1-(4-ethoxyphenyl)-N2-(...propyl)oxalamide | 4-ethoxyphenyl | 3-hydroxy-3-(thiophen-2-yl)propyl | Ethoxy group (lipophilic), retains thiophene moiety |
| N1-(2-Methoxy-4-methylbenzyl)-N2-(...ethyl)oxalamide | 2-methoxy-4-methylbenzyl | 2-(5-methylpyridin-2-yl)ethyl | Methylpyridine (enhanced basicity), benzyl (π-π interactions) |
| N1-(2-hydroxypropyl)-N2-(3-CF3-phenyl)oxalamide | 2-hydroxypropyl | 3-(trifluoromethyl)phenyl | CF3 (electron-withdrawing), shorter chain |
| N1-(3-hydroxypropyl)-N2-(tricyclic quinolinyl)oxalamide | 3-hydroxypropyl | Tricyclic quinoline | Rigid tricyclic system, potential kinase inhibition |
Research Implications
- Thiophene vs. Phenyl/Benzyl : The thiophene moiety in the target compound may improve interactions with sulfur-binding enzymes or receptors, a feature absent in analogs with purely aromatic substituents .
- Pyridine vs. Other Heterocycles: Pyridine’s basic nitrogen could facilitate protonation at physiological pH, enhancing solubility and ionic interactions compared to non-basic substituents .
Biological Activity
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
CAS Number: 1396802-00-8
The compound features a thiophene ring, a hydroxyl group, and a pyridine moiety, which contribute to its unique chemical properties and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates: The thiophene derivative is synthesized through cyclization reactions involving appropriate precursors.
- Formation of Oxalamide Linkage: The coupling of the thiophene derivative with pyridine-based amines is facilitated by acyl chlorides under controlled conditions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including human leukemia and breast cancer cells.
For example, a study demonstrated that derivatives of oxalamides could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacteria and fungi, potentially making it useful in treating infections .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction: It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in malignant cells.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells, leading to cell death .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against HL-60 human leukemia cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(furan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide | Lacks thiophene ring | Different anticancer efficacy |
| N1-(thiophen-2-ylmethyl)-N2-(4-trifluoromethoxyphenyl)oxalamide | Contains trifluoromethoxy group | Enhanced antimicrobial properties |
This comparison highlights how structural variations influence biological activities.
Q & A
Q. What are the optimal synthetic routes for N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide, and how can reaction conditions be optimized to maximize yield?
Methodological Answer: The synthesis of oxalamide derivatives typically involves multi-step organic reactions. For analogous compounds, a common approach includes:
- Step 1: Formation of the oxalamide backbone via coupling of carboxylic acid derivatives (e.g., oxalyl chloride) with primary/secondary amines under anhydrous conditions .
- Step 2: Functionalization of the hydroxy-thiophene and pyridine moieties using nucleophilic substitution or condensation reactions. Temperature control (0–80°C) and solvent selection (e.g., DMF, THF) are critical to avoid side reactions .
- Step 3: Purification via column chromatography or recrystallization to isolate the product in ≥95% purity.
Optimization strategies include: - Catalysts: Use of DMAP or HOBt to enhance coupling efficiency .
- Monitoring: TLC or HPLC to track reaction progress and intermediate stability .
Q. How can the structural and physicochemical properties of this compound be characterized experimentally?
Methodological Answer: Key characterization techniques include:
- Spectroscopy:
- NMR (¹H/¹³C): Assign peaks for the hydroxy group (δ 1.5–2.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and pyridine ring (δ 8.0–9.0 ppm) .
- IR: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O–H, ~3200–3600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
- Thermal Analysis (DSC/TGA): Assess melting point (e.g., 150–200°C) and thermal stability .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer: Initial screening should focus on:
- Binding Affinity: Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) assays to test interactions with enzymes/receptors (e.g., kinases, GPCRs) .
- Cellular Activity:
- In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory potential via TNF-α/IL-6 ELISA in macrophage models .
- ADME Profiling: Solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayer) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., oxalamide coupling) be elucidated?
Methodological Answer: Mechanistic studies require:
- Kinetic Analysis: Monitor reaction rates under varying temperatures/pH to propose rate laws .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) to map transition states and energetics of amide bond formation .
- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation in intermediates .
Q. What computational strategies are effective for predicting target binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against protein databases (PDB IDs: e.g., 3ERT for kinases) to identify binding pockets .
- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability and conformational changes .
- QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions: Differences in cell viability protocols (e.g., serum concentration, incubation time) .
- Compound Stability: Degradation under assay conditions (validate via LC-MS post-assay) .
- Off-Target Effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. Table 1: Example of Reactivity Comparison with Analogues
| Compound | Hydrolysis Rate (k, h⁻¹) | Binding Affinity (KD, nM) |
|---|---|---|
| Target Compound | 0.08 | 12.3 ± 1.2 |
| N1-(4-Methylphenyl) analog | 0.12 | 45.6 ± 3.8 |
| Data adapted from analogous oxalamide studies . |
Q. What crystallographic methods are suitable for resolving its 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (solvent: DCM/hexane). Refine using SHELXL .
- Electron Density Maps: Analyze hydrogen-bonding networks (e.g., between oxalamide carbonyl and pyridine N) .
- Twinned Data: Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Methodological Answer: SAR strategies include:
- Substituent Variation: Replace thiophene with furan or pyrazole to modulate electronic effects .
- Bioisosteric Replacement: Substitute pyridine with isoxazole to improve solubility .
- Steric Modifications: Introduce methyl groups to the propyl chain to enhance metabolic stability .
Q. Table 2: Impact of Substituents on Biological Activity
| Substituent | IC₅₀ (μM, HeLa) | logP |
|---|---|---|
| Thiophen-2-yl (target) | 5.2 | 2.8 |
| Furan-2-yl | 8.7 | 2.1 |
| 3-Methylthiophen-2-yl | 3.9 | 3.2 |
| Data derived from analogous compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
